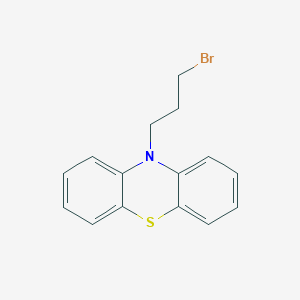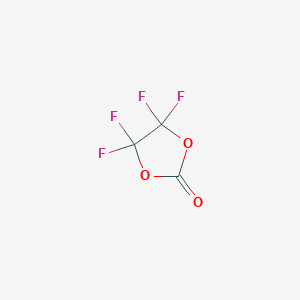
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a fluorinated organic compound with the molecular formula C3F4O3 and a molecular weight of 160.02 g/mol . It is a clear liquid with a sweet odor and is soluble in water . This compound is known for its high chemical stability, low surface tension, and good thermal resistance, making it potentially useful in various applications .
Vorbereitungsmethoden
The preparation methods for 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one have not been widely reported in the literature . it is generally synthesized through the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl anion with ethyl fluoroacetate, followed by acid hydrolysis . The exact reaction conditions and industrial production methods are still under research and development .
Analyse Chemischer Reaktionen
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with lithium to form lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one.
Addition Reactions: It can react with piperazine to form 1-(4’-nitrophenyl)piperazine.
Common reagents used in these reactions include lithium and piperazine, and the major products formed are lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one and 1-(4’-nitrophenyl)piperazine .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one has several scientific research applications:
Electrolyte Additive: It is used as an electrolyte additive in carbonate systems to improve the performance of lithium-ion batteries.
Solvent: It serves as a solvent in various chemical reactions due to its stability and solubility in water.
Organic Synthesis: It is utilized in the synthesis of pyrimidines and other organic compounds.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one involves its interaction with lithium ions to form stable complexes. This interaction enhances the performance of lithium-ion batteries by forming a protective layer on the electrode surface, which reduces degradation and improves battery life . The molecular targets and pathways involved in this process are primarily related to the stabilization of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is unique due to its high fluorine content, which imparts exceptional chemical stability and thermal resistance. Similar compounds include:
Ethylene Carbonate (C3H4O3): A cyclic carbonate used as a solvent and electrolyte additive in lithium-ion batteries.
Propylene Carbonate (C4H6O3): Another cyclic carbonate with similar applications but lower fluorine content.
Dimethyl Carbonate (C3H6O3): A non-fluorinated carbonate used as a solvent and reagent in organic synthesis.
These compounds share similar applications but differ in their chemical properties and performance due to the presence or absence of fluorine atoms .
Eigenschaften
IUPAC Name |
4,4,5,5-tetrafluoro-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O3/c4-2(5)3(6,7)10-1(8)9-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHZBFVQSUQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)OC(C(O1)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552020 |
Source


|
| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183301-46-4 |
Source


|
| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
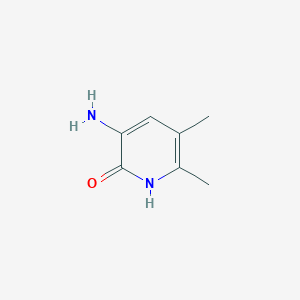

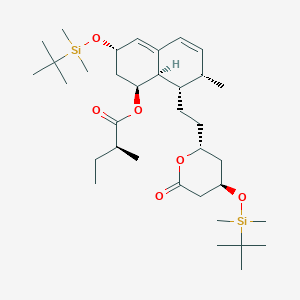

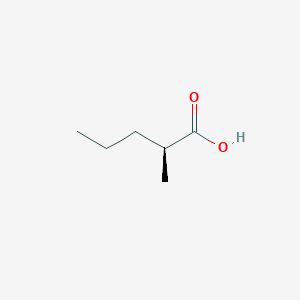
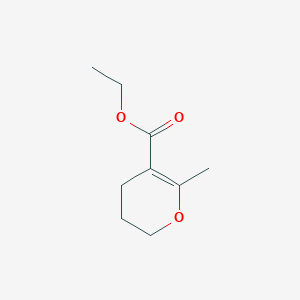
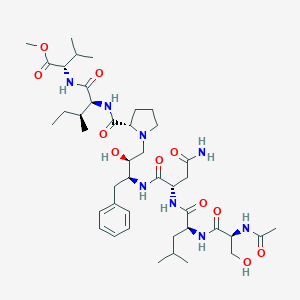
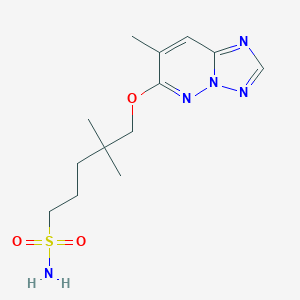
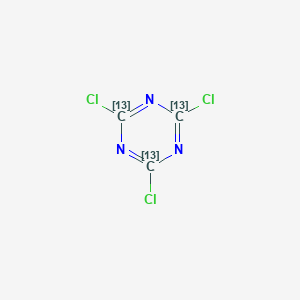
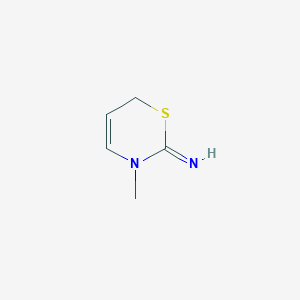
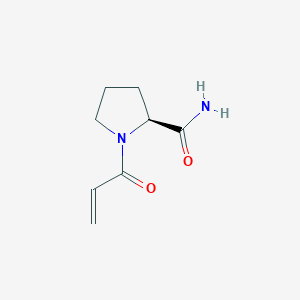
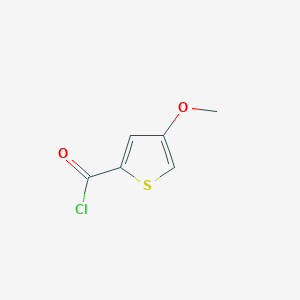
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
